Cas no 2763927-69-9 (6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid)

6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid is a fluorinated benzoic acid derivative featuring a Boc-protected amino group. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of multiple fluorine atoms enhances its reactivity and stability, making it valuable for constructing complex molecules. The tert-butoxycarbonyl (Boc) group provides selective protection for the amino functionality, enabling controlled deprotection under mild acidic conditions. Its well-defined structure and high purity ensure reproducibility in synthetic applications. The compound is particularly useful in peptide coupling reactions and the development of fluorinated bioactive compounds, offering precise control over molecular design.
6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid structure
2763927-69-9 structure
商品名:6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid
CAS番号:2763927-69-9
MF:C12H12F3NO4
メガワット:291.223194122314
CID:6450604
PubChem ID:165984146

6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-37343324
    • 6-{[(tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid
    • 2763927-69-9
    • 6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid
    • インチ: 1S/C12H12F3NO4/c1-12(2,3)20-11(19)16-6-4-5(13)8(14)9(15)7(6)10(17)18/h4H,1-3H3,(H,16,19)(H,17,18)
    • InChIKey: OFKQGMNDEQRFRB-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C(=CC(=C1C(=O)O)NC(=O)OC(C)(C)C)F)F

計算された属性

  • せいみつぶんしりょう: 291.07184235g/mol
  • どういたいしつりょう: 291.07184235g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 385
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 75.6Ų

6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37343324-0.5g
6-{[(tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid
2763927-69-9 95.0%
0.5g
$1440.0 2025-03-18
Enamine
EN300-37343324-0.05g
6-{[(tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid
2763927-69-9 95.0%
0.05g
$1261.0 2025-03-18
Enamine
EN300-37343324-0.1g
6-{[(tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid
2763927-69-9 95.0%
0.1g
$1320.0 2025-03-18
Enamine
EN300-37343324-2.5g
6-{[(tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid
2763927-69-9 95.0%
2.5g
$2940.0 2025-03-18
Enamine
EN300-37343324-1.0g
6-{[(tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid
2763927-69-9 95.0%
1.0g
$1500.0 2025-03-18
Enamine
EN300-37343324-0.25g
6-{[(tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid
2763927-69-9 95.0%
0.25g
$1381.0 2025-03-18
Enamine
EN300-37343324-5.0g
6-{[(tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid
2763927-69-9 95.0%
5.0g
$4349.0 2025-03-18
Enamine
EN300-37343324-10.0g
6-{[(tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid
2763927-69-9 95.0%
10.0g
$6450.0 2025-03-18

6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid 関連文献

6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acidに関する追加情報

Introduction to 6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid (CAS No. 2763927-69-9)

6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2763927-69-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This trifluorobenzonic acid derivative is characterized by its structural complexity and functional groups, which make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a tert-butoxy carbonyl (Boc) group and multiple fluorine atoms at the 2, 3, and 4 positions of the benzene ring imparts unique chemical properties that are exploited in drug design and development.

The compound’s significance lies in its role as a building block for more complex pharmacophores. The Boc-amino functionality provides a protected amine that can be selectively deprotected under mild acidic conditions, allowing for further derivatization. This makes it particularly useful in peptide synthesis and as a precursor for designing small-molecule inhibitors targeting specific biological pathways. The trifluorobenzene core enhances lipophilicity and metabolic stability, which are critical factors in drug optimization.

Recent advancements in medicinal chemistry have highlighted the potential of fluorinated aromatic compounds in improving drug efficacy and bioavailability. Studies have demonstrated that the introduction of fluorine atoms can modulate electronic properties, binding affinity, and resistance to enzymatic degradation. In particular, 2,3,4-trifluorobenzoic acid derivatives have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation. The compound’s structure allows for fine-tuning of these properties, making it a versatile scaffold for therapeutic applications.

One notable application of 6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating this compound into drug candidates, researchers aim to disrupt aberrant signaling networks. Preliminary studies suggest that derivatives of this molecule exhibit inhibitory activity against specific kinases while maintaining high selectivity, reducing off-target effects.

The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid involves multi-step organic transformations, including fluorination reactions and protection-deprotection strategies. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms with high precision. These techniques ensure the formation of the desired trifluorobenzene core while maintaining functional group integrity.

In the context of drug discovery pipelines, this compound serves as a key intermediate in generating libraries of analogs for high-throughput screening (HTS). The modular nature of its structure allows chemists to systematically modify substituents while retaining the core pharmacophore. This approach accelerates the identification of lead compounds with optimized pharmacokinetic profiles. Computational modeling and molecular dynamics simulations have been used to predict binding interactions between this compound and target proteins, further guiding rational drug design.

The growing interest in fluorinated compounds has also spurred research into their environmental impact and biodegradability. While fluorine atoms enhance drug stability, they can also pose challenges in waste management. Efforts are underway to develop synthetic routes that minimize hazardous byproducts and improve sustainability. Green chemistry principles are being integrated into processes involving 6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid, emphasizing atom economy and energy efficiency.

Future directions in the study of this compound include exploring its role in modulating immune responses. Fluorinated aromatic derivatives have been investigated for their potential as immunomodulators due to their ability to influence cytokine production and immune cell trafficking. By leveraging its structural features, researchers aim to develop novel therapeutics for autoimmune diseases and cancer immunotherapy.

Overall,6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid (CAS No. 2763927-69-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes make it a valuable tool for designing next-generation drugs with improved efficacy and safety profiles. As research continues to uncover new applications for trifluorobenzonic acid derivatives,this compound will undoubtedly remain at the forefront of medicinal innovation.

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